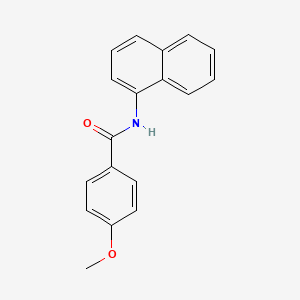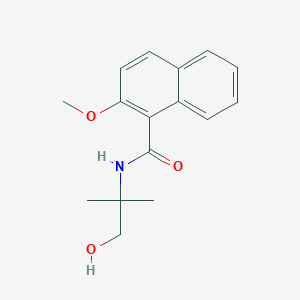
3-(3-Cyclohexylpropyl)quinolin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Cyclohexylpropyl)quinolin-4(1H)-one is a quinoline derivative known for its diverse chemical properties and potential applications in various fields. Quinoline derivatives are widely studied due to their biological activities and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyclohexylpropyl)quinolin-4(1H)-one typically involves the functionalization of quinolin-4(1H)-one at the C-3 position. One common method is the transition metal-free C-3 functionalization, which has gained popularity due to its environmentally benign nature . This method involves the use of various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinolin-4(1H)-one .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale electrochemical C–H activation processes. These methods are advantageous as they avoid the use of stoichiometric oxidants and heavy metal catalysts, making them more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyclohexylpropyl)quinolin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce quinoline derivatives to their corresponding amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines.
Scientific Research Applications
3-(3-Cyclohexylpropyl)quinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Cyclohexylpropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Cyclohexylpropyl)quinolin-4(1H)-one include other quinoline derivatives such as:
Quinoxalin-2(1H)-one: Known for its diverse biological activities and chemical properties.
3-Hydroxyalkylquinoxalin-2(1H)-ones: Synthesized via electrochemical C–H activation methods.
Uniqueness
What sets this compound apart is its specific cyclohexylpropyl group at the C-3 position, which may confer unique chemical properties and biological activities compared to other quinoline derivatives.
Properties
CAS No. |
5442-54-6 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
3-(3-cyclohexylpropyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C18H23NO/c20-18-15(10-6-9-14-7-2-1-3-8-14)13-19-17-12-5-4-11-16(17)18/h4-5,11-14H,1-3,6-10H2,(H,19,20) |
InChI Key |
QBMDNJNOKKEASW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCCC2=CNC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11846596.png)
![6,8-Difluoro-1-iodoimidazo[1,5-A]pyridine](/img/structure/B11846600.png)



![4-Amino-5-chloro-6'-methoxy-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B11846619.png)



![Indolizino[1,2-b]quinoline-8-carbonitrile, 9,11-dihydro-7-methyl-9-oxo-](/img/structure/B11846668.png)


![4-[(4-Chlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11846686.png)
![6-(4-Aminophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11846692.png)
